5-Norbornene-2-methylamine

Description

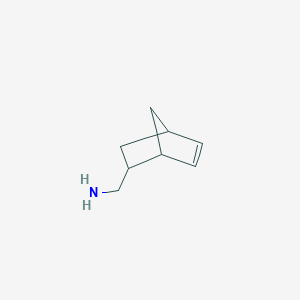

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBALIGLOMYEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289472 | |

| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-10-3 | |

| Record name | 5-Norbornene-2-methylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-2-methylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Norbornene-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis Routes for 5-Norbornene-2-methylamine Precursors

The creation of the core structure of this compound relies on established and versatile chemical transformations.

The foundational norbornene ring system is primarily synthesized through the Diels-Alder reaction, a powerful [4+2] cycloaddition. researchgate.net This reaction typically involves the combination of cyclopentadiene (B3395910) (the four-electron diene component) with a suitable dienophile (the two-electron component). researchgate.net For precursors of this compound, the dienophile would be an alkene containing a group that can be readily converted into a methylamine (B109427) functionality. The reaction benefits from the high reactivity of cyclopentadiene and allows for the formation of the characteristic bicyclic [2.2.1] heptene (B3026448) structure. nih.gov The stereochemistry of the reaction often results in a mixture of endo and exo isomers, whose reactivity can differ in subsequent polymerization steps. researchgate.net

Once the norbornene scaffold is in place with a suitable functional group, the methylamine moiety is introduced. While nucleophilic substitution on a precursor like 5-norbornene-2-methyl halide is possible, a more common and highly versatile method is reductive amination. wikipedia.org

Reductive amination, also known as reductive alkylation, is a two-step process in one pot that converts a carbonyl group (an aldehyde or ketone) into an amine. wikipedia.orgnumberanalytics.com The process begins with the reaction of a carbonyl compound, such as 5-norbornene-2-carboxaldehyde, with an amine (like ammonia (B1221849) for a primary amine) to form an intermediate imine through a reversible condensation reaction. youtube.com This imine is then reduced in situ to the desired amine. masterorganicchemistry.com A key advantage of this method is the use of reducing agents that are selective for the imine over the starting carbonyl compound, preventing side reactions. masterorganicchemistry.com

Several reducing agents are commonly employed for this transformation, each with specific characteristics regarding reactivity and solvent compatibility.

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium Triacetoxyborohydride (B8407120) | STAB | DCE, DCM, THF | Mild and selective. Sensitive to water but widely used for its reliability. commonorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Stable in weakly acidic conditions and selective for imines over ketones/aldehydes. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | A stronger reducing agent; typically added after the imine has fully formed to avoid reducing the starting carbonyl. masterorganicchemistry.comcommonorganicchemistry.com |

Strategic Derivatization for Enhanced Functionality and Reactivity

The primary amine of this compound is a key functional handle that can be strategically modified to create derivatives with enhanced properties or to control its reactivity in subsequent chemical processes like polymerization.

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and capable of undergoing N-alkylation reactions. This class of reaction involves the formation of a new carbon-nitrogen bond, typically by reacting the amine with an alkyl halide or other electrophilic carbon source in an Sₙ2 reaction. acsgcipr.org Such modifications can be used to introduce various alkyl or functional groups, thereby altering the steric and electronic properties of the molecule for specific applications. However, direct alkylation of primary amines can sometimes be difficult to control, potentially leading to over-alkylation and the formation of tertiary amines. masterorganicchemistry.com

A specific example of derivatization is the synthesis of N-cyclopropyl-N-methyl-5-norbornene-2-methylamine. nih.gov The synthesis of this tertiary amine analogue would typically proceed from the primary this compound via a stepwise or one-pot N-alkylation strategy. For instance, a reductive amination could be performed between this compound and cyclopropanone (B1606653) in the presence of a reducing agent like sodium triacetoxyborohydride to form the secondary amine, N-cyclopropyl-5-norbornene-2-methylamine. A subsequent second reductive amination with formaldehyde (B43269) would then introduce the methyl group to yield the final tertiary amine product. Alternatively, direct alkylation with appropriate cyclopropyl (B3062369) and methyl halides could be employed.

The primary amine in this compound is highly reactive and can interfere with certain polymerization catalysts, particularly those used in Ring-Opening Metathesis Polymerization (ROMP). nih.gov The amine can act as a Lewis base and coordinate to the metal center of the catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), thereby deactivating it. nih.gov To achieve controlled polymerization, it is essential to temporarily "protect" the amino group with a chemical moiety that is stable during polymerization but can be cleanly removed afterward. springernature.com

A highly effective strategy for this purpose is the reaction of this compound with phthalic anhydride (B1165640). nih.govmdpi.com This reaction forms a stable 5-norbornene-2-(N-methyl)-phthalimide, where the nitrogen's reactivity is masked within the imide structure. researchgate.net This protected monomer can then undergo ROMP without deactivating the catalyst, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. mdpi.com After polymerization, the phthalimide (B116566) protecting group can be removed via hydrazinolysis (reaction with hydrazine) to regenerate the free primary amine along the polymer backbone, yielding a functional polymer. nih.govresearchgate.net

Research has shown that the conditions for the protection reaction can be optimized to achieve high yields.

| Reaction Temperature (°C) | Reaction Time (min) | Yield of Protected Monomer (%) |

|---|---|---|

| 110 | 20 | ~85 |

| 120 | 20 | ~90 |

| 130 | 20 | 94.5 |

| 140 | 20 | ~92 |

This protection-polymerization-deprotection sequence provides a powerful route to synthesizing functional polymers with pendant primary amine groups, which can serve as biomimetics of natural polymers like chitosan (B1678972). mdpi.com

A Detailed Examination of this compound: Synthesis, Protection, and Bioconjugation

The chemical compound this compound, a notable derivative of norbornene, holds a significant position in the development of advanced biomaterials. Its unique structure, featuring a reactive norbornene moiety and a primary amine group, allows for versatile chemical modifications and subsequent conjugation to biomacromolecules. This article delves into specific synthetic methodologies, amino protection strategies, and its application in creating functional hybrid materials through bioconjugation.

2

The strategic modification of this compound is crucial for its application in polymer and materials science. A key strategy involves the protection of its reactive amine group, which allows for controlled subsequent reactions.

1 Preparation of 5-Norbornene-2-(N-methyl)-phthalimide

The synthesis of 5-Norbornene-2-(N-methyl)-phthalimide serves as an effective method for the protection of the primary amine group of this compound. This reaction involves the condensation of this compound with phthalic anhydride. mdpi.com The process yields a stable phthalimide-protected monomer that can be utilized in further polymerization reactions, such as Ring-Opening Metathesis Polymerization (ROMP). mdpi.com

The reaction proceeds by mixing this compound with phthalic anhydride and heating the mixture under a nitrogen atmosphere. mdpi.com The resulting product, 5-Norbornene-2-(N-methyl)-phthalimide, can then be purified through recrystallization from a solvent like n-hexane. mdpi.com This protected form is crucial for preventing unwanted side reactions of the amine group during subsequent modification or polymerization steps. mdpi.com

2 Optimization of Amino Protection Reaction Conditions

The efficiency of the synthesis of 5-Norbornene-2-(N-methyl)-phthalimide is highly dependent on the reaction conditions, specifically temperature and reaction time. Research has focused on optimizing these parameters to maximize the yield of the protected product. mdpi.com

The reaction time has also been systematically studied to determine the optimal duration for achieving the maximum yield. The findings indicate that a reaction time of 20 minutes at the optimal temperature of 130 °C results in the highest yield of 5-Norbornene-2-(N-methyl)-phthalimide. mdpi.com

Table 1: Optimization of 5-Norbornene-2-(N-methyl)-phthalimide Synthesis This table summarizes the reported yields of 5-Norbornene-2-(N-methyl)-phthalimide under different reaction conditions.

| Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 130 | 20 | 94.5 | mdpi.com |

3 Conjugation with Biomacromolecules for Functional Hybrid Materials

The reactive norbornene group of this compound makes it a valuable reagent for modifying biomacromolecules to create novel hybrid materials. These materials often exhibit enhanced properties suitable for biomedical applications, such as tissue engineering and drug delivery.

1 Norbornene-Modification of Hyaluronic Acid (NorHA)

Hyaluronic acid (HA), a naturally occurring polysaccharide, can be chemically modified with norbornene moieties to create Norbornene-modified Hyaluronic Acid (NorHA), a versatile biomaterial for forming hydrogels. One approach to synthesizing NorHA involves the direct conjugation of this compound to the carboxylic acid groups of the HA backbone. biomaterials.orgnih.govcolab.ws

This conjugation is typically facilitated by a coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), in an aqueous environment. biomaterials.orgnih.govcolab.ws The use of DMTMM is advantageous as it is water-soluble and offers high reaction efficiency. nih.gov The degree of norbornene substitution on the HA can be controlled by adjusting the reaction conditions, including temperature and the molar ratio of the reactants. biomaterials.org For instance, increasing the reaction temperature from 20°C to 37°C has been shown to double the degree of substitution. biomaterials.org The resulting NorHA can be crosslinked through various mechanisms, such as light-activated thiol-ene reactions, to form hydrogels with tunable mechanical properties. biomaterials.org

2 Norbornene-Modification of Gelatin (GelNB)

Gelatin, a denatured form of collagen, is another biomacromolecule that can be functionalized with norbornene groups to produce Norbornene-modified Gelatin (GelNB). rsc.orgnih.govmdpi.com This modification imparts photoreactive properties to the gelatin, allowing for the formation of covalently crosslinked hydrogels upon exposure to light in the presence of a suitable photoinitiator and a thiol-containing crosslinker. rsc.orgresearchgate.net

While some methods utilize carbic anhydride or 5-norbornene-2-carboxylic acid to introduce the norbornene functionality, the principle of conjugating a norbornene-containing molecule to the amine groups of gelatin is central. rsc.orgnih.govresearchgate.netresearchgate.net The resulting GelNB macromer can be used as a bioink for 3D bioprinting, enabling the fabrication of complex, cell-laden constructs for tissue engineering applications. mdpi.com The mechanical properties and crosslinking density of the GelNB hydrogels can be tailored by varying the degree of norbornene functionalization and the concentration of the crosslinking agent. rsc.orgmdpi.com

Polymerization Chemistry of 5 Norbornene 2 Methylamine and Its Derivatives

Ring-Opening Metathesis Polymerization (ROMP) Investigations

ROMP is a powerful and effective method for creating functional polymers due to its "living" polymerization characteristics and the continuous development of highly efficient catalysts. mdpi.comnih.govresearchgate.net This technique utilizes strained cyclic olefins, such as norbornene and its derivatives, to produce unsaturated polymers. mater-rep.comwikipedia.org The driving force for the polymerization is the relief of ring strain. wikipedia.org

ROMP of Amino-Protected Norbornene Monomers

Direct polymerization of monomers with unprotected primary or secondary amine groups can be challenging as these groups can deactivate the ruthenium-based catalysts commonly used in ROMP. researchgate.netresearchgate.netacs.org To overcome this, a common strategy is to protect the amine functionality before polymerization.

In the case of 5-norbornene-2-methylamine, the primary amine group is often protected, for instance, by reacting it with phthalic anhydride (B1165640) to form 5-norbornene-2-(N-methyl)-phthalimide. mdpi.comnih.gov This amino-protected monomer can then be effectively polymerized using ROMP. mdpi.com Following polymerization, the protecting group is removed to yield the desired poly(norbornene-methylamine). mdpi.comnih.gov

The choice of catalyst is crucial for a successful and controlled ROMP. Second and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, are widely used for the polymerization of norbornene derivatives. researchgate.netacs.orgnih.govnih.gov

Specifically, the Hoveyda-Grubbs 2nd generation catalyst has been successfully employed in the ROMP of 5-norbornene-2-(N-methyl)-phthalimide, the amino-protected derivative of this compound. mdpi.comnih.govresearchgate.net These catalysts exhibit high tolerance to various functional groups and are effective in achieving controlled polymerization. nih.govrsc.org The Grubbs third-generation catalyst (G3) is also noted for its ability to polymerize N-amino norbornene imides, producing well-defined polymers. acs.orgnih.gov

The general mechanism for ROMP involves the reaction of a metal carbene catalyst with the carbon-carbon double bond of the cyclic olefin, leading to the formation of a metallacyclobutane intermediate. wikipedia.org This intermediate then undergoes a cycloreversion to open the ring and generate a new metal alkylidene, which continues the propagation of the polymer chain. mdpi.com

A key advantage of living polymerization techniques like ROMP is the ability to control the molecular weight (Mn) and achieve a narrow polydispersity index (PDI), which indicates a uniform chain length of the polymer. researchgate.netacs.orgnih.gov

In the ROMP of 5-norbornene-2-(N-methyl)-phthalimide using a Hoveyda-Grubbs 2nd generation catalyst, it has been demonstrated that the number-average molecular weight (Mn) of the resulting polymer can be controlled. nih.govresearchgate.net Furthermore, these polymerizations exhibit a narrow polydispersity index (PDI), typically around 1.10. nih.govresearchgate.net This level of control is a hallmark of a living polymerization process. acs.orgnih.gov The molecular weight can be predicted based on the initial monomer to initiator ratio. 20.210.105 Studies have shown a linear relationship between the number-average molecular weight and the monomer-to-initiator ratio, further confirming the controlled nature of the polymerization. acs.org

Table 1: ROMP of Amino-Protected Norbornene Monomer

| Catalyst | Monomer | Resulting Polymer | Controlled Mn | Narrow PDI | Reference |

|---|---|---|---|---|---|

| Hoveyda-Grubbs 2nd Gen | 5-norbornene-2-(N-methyl)-phthalimide | Poly(norbornene-(N-methyl)-phthalimide) | Yes | ~1.10 | nih.govresearchgate.net |

| Grubbs 3rd Gen (G3) | N-Amino Norbornene Imides | Well-defined polymers | Yes | ≤ 1.11 | acs.orgnih.gov |

The ROMP of amino-protected norbornene monomers displays key characteristics of a living polymerization. nih.govresearchgate.netacs.orgnih.gov Living polymerizations are chain-growth processes where the termination and chain-transfer reactions are largely absent. 20.210.105 This allows the polymer chains to grow at a constant rate as long as the monomer is available.

Evidence for the living nature of the ROMP of these monomers includes:

Controlled Molecular Weight : The ability to predetermine the polymer's molecular weight by adjusting the monomer-to-initiator ratio. nih.govresearchgate.netacs.orgnih.gov

Narrow Polydispersity Index (PDI) : The formation of polymers with a narrow distribution of chain lengths, indicating uniform growth. nih.govresearchgate.netacs.orgnih.gov

Linear Relationship : A linear correlation between the number-average molecular weight (Mn) and the monomer-to-initiator ratio is a strong indicator of a living system. acs.org

These features are crucial for the synthesis of well-defined polymers and block copolymers with specific architectures and properties. acs.orgnih.gov20.210.105

ROMP of Unprotected Amino Norbornene Monomers via Specific Catalysis

While protecting the amine group is a common and effective strategy, recent research has explored the direct ROMP of norbornene monomers with unprotected amine groups. This approach avoids the extra steps of protection and deprotection, making the process more efficient. researchgate.net

The success of direct ROMP of unprotected amino norbornenes often depends on the specific monomer structure and the catalyst used. For instance, the presence of appropriate spacers between the amino group and the norbornene ring can prevent the deactivation of the catalyst. researchgate.net It has been shown that while some amino acid-derived norbornene monomers with unprotected amino groups fail to polymerize, others can be polymerized, sometimes requiring higher catalyst concentrations. researchgate.net The Grubbs second-generation catalyst has been used for such polymerizations. researchgate.net

Notably, the direct ROMP of the notoriously challenging monomer this compound has been investigated. acs.org It was found that primary alkylamines can rapidly quench the polymerization. acs.org However, the addition of an acid like HCl can enable the polymerization to proceed, although it may not completely prevent catalyst decomposition. acs.org

Synthesis of Poly(norbornene-methylamine) as a Chitosan (B1678972) Biomimetic

One of the significant applications of the polymerization of this compound is the synthesis of poly(norbornene-methylamine), a polymer that acts as a biomimetic of chitosan. mdpi.comnih.govresearchgate.net Chitosan is a natural polysaccharide known for its biocompatibility, biodegradability, and antimicrobial properties. A synthetic mimic like poly(norbornene-methylamine) offers the advantage of a controllable structure and properties via ROMP. mdpi.comnih.govresearchgate.net

The synthesis route involves the ROMP of an amino-protected monomer, 5-norbornene-2-(N-methyl)-phthalimide, followed by a deprotection step to yield the final poly(norbornene-methylamine). mdpi.comnih.gov This strategy provides a novel pathway to create polymers with free primary amine groups and a well-defined structure. mdpi.comresearchgate.net Like chitosan, polymers with primary amine groups exhibit excellent hydrophilicity, high reactivity, and the ability to complex with metal ions. mdpi.com The amine groups can also be protonated in acidic conditions, imparting pH sensitivity to the polymer. mdpi.com

Strategies for Block Copolymer Synthesis via ROMP

Ring-Opening Metathesis Polymerization (ROMP) stands out as a powerful technique for synthesizing functional polymers due to its tolerance of various functional groups and its ability to proceed as a "living" polymerization. This living nature is crucial for the synthesis of block copolymers, where different monomer blocks are added sequentially to the growing polymer chain.

For monomers containing highly reactive functional groups like primary amines, such as this compound, a protection strategy is necessary before polymerization. The primary amine can interfere with the ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) commonly used in ROMP. A typical approach involves reacting the this compound with a protecting group, such as phthalic anhydride, to form 5-norbornene-2-(N-methyl)-phthalimide. researchgate.net

This protected monomer can then be polymerized via ROMP in a controlled manner. The resulting poly(norbornene-(N-methyl)-phthalimide) serves as the first block. Because the polymerization is living, the active catalyst remains at the chain end. A second, different monomer can then be introduced to the reaction, which polymerizes from the end of the first block, thereby creating a well-defined diblock copolymer. This sequential monomer addition allows for precise control over the molecular weight of each block and results in polymers with a narrow polydispersity index (PDI), often around 1.10. researchgate.net

Formation of Amphiphilic Block Copolymers for Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) is an efficient method for producing block copolymer nano-objects directly during polymerization. The process begins with a soluble polymer block (a macro-chain transfer agent or macroinitiator) that is chain-extended with a second monomer. As the second block grows, it becomes insoluble in the reaction solvent, triggering in-situ self-assembly into various morphologies like micelles, worms, or vesicles. researchgate.net

The block copolymers derived from this compound are excellent candidates for PISA applications. Following the synthesis of a block copolymer containing a poly(norbornene-(N-methyl)-phthalimide) segment, a deprotection step is carried out to remove the phthalimide (B116566) group and reveal the primary amine. researchgate.net This final polymer block, poly(this compound), is hydrophilic and water-soluble. Its solubility is particularly enhanced in acidic aqueous solutions, where the primary amine groups (—NH₂) are protonated to form cationic ammonium (B1175870) groups (—NH₃⁺). researchgate.net

If the other block in the copolymer is hydrophobic, the entire macromolecule becomes amphiphilic. When synthesized or dissolved in a solvent that is selective for one of the blocks (e.g., water for the poly(this compound) block), this amphiphilicity drives the self-assembly characteristic of PISA. The ability to create a pH-responsive hydrophilic block makes these materials particularly interesting for applications in drug delivery and smart materials. researchgate.net

Coordination Polymerization and Metal-Catalyzed Processes

Distinct from ROMP, coordination polymerization involves the insertion of a monomer into a metal-carbon bond at a transition metal catalytic center. In the case of norbornene-type monomers, this process typically involves the vinyl-addition mechanism, where the double bond of the norbornene ring is opened, leading to a polymer with a saturated, aliphatic backbone composed of repeating bicyclic units.

Impact on 1,3-Butadiene (B125203) Polymerization Catalyzed by Transition Metal Complexes

In the coordination polymerization of conjugated dienes like 1,3-butadiene, Lewis bases are often added as external electron donors or "modifiers" to control the catalyst's activity and selectivity. researchgate.nettandfonline.com Amines are a well-documented class of Lewis bases used for this purpose in systems initiated by transition metal catalysts (like Ziegler-Natta systems) or alkyllithium compounds. nih.govmdpi.com

While no specific studies detailing the use of this compound in this exact context are available, its primary amine structure allows it to function as an external Lewis base. Such a compound would coordinate to the active metal center, altering its steric and electronic environment and thereby influencing the polymerization pathway and the resulting polymer's microstructure. nih.govacs.org

The polymerization of 1,3-butadiene can result in several different microstructures, primarily cis-1,4, trans-1,4, and 1,2- (or vinyl) polybutadiene. endress.com In anionic polymerization using alkyllithium initiators in nonpolar solvents, the reaction typically yields a high proportion of 1,4-polybutadiene. nih.govmdpi.com

The introduction of a Lewis base, such as an amine, drastically alters this outcome by favoring the formation of the 1,2-vinyl microstructure. nih.govmdpi.comresearchgate.net The amine coordinates to the electropositive metal ion (e.g., Li⁺) at the propagating chain end. This coordination increases the steric bulk around the active center and alters the charge distribution, making the transition state for 1,4-insertion less favorable and promoting the 1,2-insertion pathway. nih.govresearchgate.net Therefore, the addition of a compound like this compound to a butadiene polymerization system is expected to shift the microstructure from predominantly cis-1,4 to have a significantly higher 1,2-vinyl content.

Table 1: Conceptual Influence of Amine Lewis Base on Butadiene Polymerization Microstructure This table illustrates the generally observed trend when a Lewis base is added to an alkyllithium-initiated butadiene polymerization in a nonpolar solvent.

| Catalyst System | Lewis Base Additive | Predominant Microstructure | Secondary Microstructure |

|---|---|---|---|

| Alkyllithium | None | ~90% 1,4-polybutadiene | ~10% 1,2-polybutadiene |

| Alkyllithium | Amine (e.g., this compound) | High % 1,2-polybutadiene | Low % 1,4-polybutadiene |

In the context of modified catalyst systems, the "monomer" can refer to the Lewis base additive. The molar ratio of this modifier to the catalyst/initiator (often expressed as MOD/BuLi or Al/LB) is a critical parameter that directly influences the polymer structure. tandfonline.comresearchgate.net

Table 2: Effect of Lewis Base/Initiator Molar Ratio on 1,2-Vinyl Content in Polybutadiene Data is representative of trends observed for amine-ether type modifiers in anionic polymerization. researchgate.net

| Molar Ratio (Modifier/Initiator) | 1,2-Vinyl Content (%) |

|---|---|

| 0.1 | 28.3 |

| 0.2 | 39.5 |

| 0.5 | 58.1 |

| 1.0 | 70.2 |

Alternating Copolymerization with Olefins (e.g., Ethylene)

Functional norbornenes can be copolymerized with simple olefins like ethylene (B1197577) to create cyclic olefin copolymers (COCs), which are amorphous materials with high thermal stability and transparency. mdpi.comnih.gov Using specific single-site catalysts, such as certain metallocenes or cationic palladium complexes, it is possible to achieve a highly alternating sequence of the two monomers along the polymer chain. nih.govbit.edu.cn

This alternating behavior occurs because the catalyst center, after inserting one type of monomer, has a strong kinetic preference for inserting the other type. For example, after a norbornene unit is added, the subsequent insertion of an ethylene unit is much faster than the insertion of another bulky norbornene unit. mdpi.comresearchgate.net The design of the ligand framework around the metal center, such as using α-amino-pyridine ligands, is crucial for promoting this alternating tendency. nih.gov The copolymerization of this compound with ethylene using such a catalyst system would result in a polymer with a precise [N-E-N-E]n structure, incorporating the amine functionality at regular intervals within the polymer backbone.

Photopolymerization and Crosslinking Reactions

Photopolymerization represents a versatile method for converting liquid monomers into solid polymers using light as the trigger. netzsch.comspecificpolymers.com This technology is valued for its rapid curing times, often measured in seconds, low energy consumption, and solvent-free formulations, which reduce volatile organic compound (VOC) emissions. netzsch.commdpi.com For norbornene-based systems, photopolymerization provides a powerful tool for creating highly crosslinked networks with tailored properties for various advanced applications. nih.govbiorxiv.orgchienchilin.org

Thiol-Norbornene Photocrosslinking Mechanisms in Hydrogel Formation

Thiol-norbornene "photo-click" chemistry is a prominent method for fabricating hydrogels, particularly for biomedical and tissue engineering applications. nih.govchienchilin.orgnih.gov The crosslinking mechanism is a radical-mediated step-growth polymerization that occurs between multifunctional norbornene-modified macromers and sulfhydryl-containing linkers. nih.govrsc.org

The process is initiated by a photoinitiator which, upon exposure to long-wave UV or visible light, decomposes to generate radicals. nih.govchienchilin.org These primary radicals abstract a hydrogen atom from a thiol group (R-SH), creating a thiyl radical (R-S•). The highly reactive thiyl radical then attacks the strained carbon-carbon double bond of the norbornene moiety. This reaction forms a carbon-centered radical, which subsequently engages in chain transfer by abstracting a hydrogen from another thiol group. This regenerates a thiyl radical and forms a stable thioether cross-link, propagating the polymerization process. nih.gov

A key advantage of this step-growth mechanism is its relative insensitivity to oxygen inhibition, which allows for much faster gelation compared to chain-growth polymerizations under similar conditions. nih.govchienchilin.org The reaction proceeds efficiently with a stoichiometric ratio of thiol and norbornene functional groups, leading to the formation of uniform and homogeneous polymer networks. nih.govnih.gov This control over network structure is critical for designing hydrogels with specific mechanical properties and degradation profiles. nih.govrsc.org

Table 2: Key Components in Thiol-Norbornene Hydrogel Formulation

This table outlines the typical components used to create hydrogels via thiol-norbornene photopolymerization.

| Component | Function | Examples |

|---|---|---|

| Norbornene-Modified Macromer | Provides the "-ene" functional group for the click reaction; forms the hydrogel backbone. | PEG-norbornene, Norbornene-functionalized hyaluronic acid (NorHA), Norbornene-functionalized gelatin (GelNB). nih.govbiorxiv.orgrsc.org |

| Thiol-Containing Crosslinker | Provides the thiol functional group; links macromer chains together. | Dithiothreitol (B142953) (DTT), PEG-dithiol, bis-cysteine peptides. nih.govchienchilin.org |

| Photoinitiator | Generates radicals upon light exposure to initiate polymerization. | Irgacure 2959, Lithium arylphosphinate (LAP) (for UV); Eosin-Y, Rose Bengal (for visible light). nih.govchienchilin.org |

| Light Source | Activates the photoinitiator. | Long-wave UV light (365 nm), Visible light (400-700 nm). nih.govchienchilin.org |

UV-Initiated Polymerization and Curing Applications

UV-initiated polymerization is a highly efficient method for curing materials, transforming liquid resins into solid, cross-linked polymers almost instantaneously upon exposure to ultraviolet light. netzsch.comperstorp.com This process relies on photoinitiators that absorb UV radiation and generate reactive species—either free radicals or cations—to start the polymerization. mdpi.comresearchgate.net Norbornene-containing polymers are well-suited for UV curing, as the strained double bond of the norbornene group is highly reactive, leading to rapid and efficient crosslinking. nih.govgoogle.com

This technology has a wide range of applications due to its speed, precision, and solvent-free nature. netzsch.commdpi.com

Coatings and Inks: UV-curable formulations are extensively used for protective coatings on materials like wood and metal, as well as in printing inks. The rapid, low-temperature cure prevents damage to heat-sensitive substrates and significantly increases production speed. perstorp.comresearchgate.netgoogle.com

Adhesives: UV-cured adhesives offer strong bonding and are used in various industries. The "cure-on-demand" nature allows for precise alignment of parts before the adhesive is set with light. netzsch.com

3D Printing and Additive Manufacturing: Photopolymerization is the core technology behind stereolithography (SLA) and other 3D printing methods. The high resolution and speed of UV curing enable the fabrication of complex, high-precision objects. netzsch.com

Biomaterials and Hydrogels: As detailed previously, UV-initiated thiol-norbornene reactions are used to create biocompatible hydrogels for tissue engineering and cell encapsulation. nih.govchienchilin.org The ability to perform the curing in situ and in the presence of living cells is a major advantage. rsc.org

Electronics and Optics: UV curing is used to produce insulating coatings for wires, encapsulate electronic components, and fabricate optical fibers and lenses. google.com

The final properties of the UV-cured material, such as hardness, chemical resistance, and flexibility, can be precisely controlled by adjusting the formulation, including the type and concentration of monomers, oligomers, and photoinitiators. specificpolymers.commdpi.com

Advanced Materials Applications and Performance

Synthesis of Functional Polymers and Specialty Resins

5-Norbornene-2-methylamine is a key building block in the creation of functional polymers with controllable structures and reactive side chains. A significant method for polymerizing this monomer is Ring-Opening Metathesis Polymerization (ROMP).

ROMP is a powerful technique for preparing functional polymers due to its characteristics of a "living" polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. In a notable study, poly(norbornene-methylamine) was synthesized via ROMP as a biomimetic of chitosan (B1678972). The process involved the initial protection of the reactive amine group of this compound by reacting it with phthalic anhydride (B1165640) to form 5-norbornene-2-(N-methyl)-phthalimide. This amino-protected monomer was then subjected to ROMP using a Hoveyda-Grubbs 2nd generation catalyst to yield poly(norbornene-(N-methyl)-phthalimide). Subsequent deprotection of the phthalimide (B116566) group resulted in the target polymer, poly(norbornene-methylamine) mdpi.comresearchgate.net.

The "living" nature of ROMP allows for the creation of block copolymers by sequentially adding different monomers. The intermediate polymer, poly(norbornene-(N-methyl)-phthalimide), can be used to prepare block copolymers with other unsaturated compounds, opening avenues for the design of specialty resins with tailored properties mdpi.comresearchgate.net. The synthesis of these polymers with free amine groups is significant as these groups can be protonated in acidic conditions, imparting pH sensitivity to the material. This characteristic makes them promising candidates for applications such as gene transfection vectors and controlled-release drug carriers mdpi.comresearchgate.net.

The optimization of the protection reaction for the amine group is crucial for the successful synthesis of the polymer. Research has shown that the highest yield for the synthesis of 5-norbornene-2-(N-methyl)-phthalimide (94.5%) is achieved at a reaction temperature of 130 °C for 20 minutes mdpi.com.

| Monomer | Polymerization Method | Key Features | Potential Applications |

|---|---|---|---|

| This compound | Ring-Opening Metathesis Polymerization (ROMP) | Controllable molecular weight, narrow polydispersity, functional amine side chains | Gene transfection vectors, drug delivery systems, specialty resins |

Hydrogel Development for Biomedical Engineering and Tissue Culture

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), making them ideal for biomedical applications. The incorporation of norbornene moieties, often derived from or related to this compound, into biopolymers like gelatin and hyaluronic acid has led to the development of advanced hydrogels with tunable properties for tissue engineering and cell culture.

The biophysical properties of hydrogels, such as stiffness and ligand density, play a critical role in directing cellular behavior in 3D culture systems. Synthetic hydrogels with well-defined molecular structures offer a consistent platform to study these interactions. Norbornene-functionalized hydrogels allow for precise control over network properties. For instance, the stiffness of these hydrogels can be tuned to mimic that of specific tissues, such as brain tissue, which is crucial for the cultivation of neural stem cells. By systematically varying the concentration of the norbornene-functionalized macromer and a peptide-based crosslinker, the mechanical properties of the hydrogel can be precisely mapped, enabling the creation of scaffolds with a desired stiffness range (e.g., 0.5 to 3.5 kPa).

Gelatin, a derivative of collagen, is widely used in tissue engineering due to its inherent bioactivity, including the presence of cell-adhesive RGD motifs and matrix metalloproteinase (MMP) labile sequences. To overcome the thermal instability of physical gelatin gels, chemical crosslinking is employed. Norbornene-functionalized gelatin (GelNB) has emerged as a versatile macromer for creating covalently crosslinked hydrogels.

One of the key advantages of GelNB is its ability to be crosslinked via orthogonal chemistries, such as the thiol-ene photo-click reaction. This reaction allows for the rapid and efficient formation of hydrogels under cytocompatible conditions (e.g., using visible light or longwave UV light). The crosslinking density, and thus the mechanical properties of the hydrogel, can be tuned independently of the gelatin concentration by adjusting the functionality and concentration of the thiol-containing crosslinker. This decoupling of mechanical and biological cues is essential for systematically studying cell-material interactions. Furthermore, GelNB hydrogels can be modularly crosslinked with tetrazine-bearing macromers through the inverse electron-demand Diels-Alder (iEDDA) click reaction, offering another layer of control over the hydrogel's properties.

Hyaluronan (HA), a major component of the ECM, is another key biopolymer used in hydrogel fabrication. Traditional HA hydrogels often suffer from swelling, which can alter their physicochemical properties and be detrimental in confined biological environments. To address this, HA hydrogels based on the inverse electron-demand Diels-Alder (iEDDA) "click" reaction have been developed.

In this system, HA is modified with norbornene and a corresponding tetrazine derivative. The rapid and bioorthogonal iEDDA reaction between these two components leads to the formation of a stable hydrogel network. A significant advantage of this approach is the ability to create ultralow polymer content (e.g., 0.5% w/v) hydrogels that are nonswelling or exhibit minimal swelling (<1% to <3-5% mass variation). The gelation time can also be tuned from minutes to nearly an hour by optimizing the HA molar mass and the molar ratio of the reactive partners. These nonswelling, transparent, and biodegradable hydrogels are highly cytocompatible and have been shown to be excellent matrices for 3D cell culture and for applications where optical clarity is important, such as retinal explant imaging.

| Hydrogel System | Crosslinking Chemistry | Key Advantages | Biomedical Applications |

|---|---|---|---|

| Tunable Norbornene Hydrogels | Peptide-based crosslinking | Precisely tunable stiffness to mimic native tissues. | 3D neural stem cell culture, disease modeling. |

| Gelatin-Norbornene (GelNB) | Thiol-ene photo-click, iEDDA | Orthogonal crosslinking, independent control of mechanical and biological cues. | Cell encapsulation, tissue regeneration, bioprinting. |

| Hyaluronan-Norbornene | Inverse electron-demand Diels-Alder (iEDDA) | Nonswelling, ultralow polymer content, tunable gelation time, high transparency. | 3D cell culture, retinal explant imaging, cell-based assays. |

Nanomaterial Engineering and Self-Assembled Systems

The principles of self-assembly, particularly of block copolymers, are harnessed to create highly ordered nanostructures. The incorporation of functional monomers like this compound into these block copolymers allows for the creation of advanced functional nanomaterials with tailored properties and responsiveness.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. Due to the chemical incompatibility of the different blocks, these polymers can self-assemble into various ordered nanostructures, such as spherical or cylindrical micelles and vesicles, in a selective solvent.

The use of this compound in the synthesis of block copolymers, typically through living polymerization techniques like ROMP, introduces a block with reactive amine functionalities. For instance, a poly(norbornene-methylamine) block can be synthesized and then extended with another monomer to form a diblock copolymer mdpi.comresearchgate.net. The resulting amphiphilic block copolymers can self-assemble in aqueous media to form nanomaterials where the poly(norbornene-methylamine) block can constitute either the core or the corona of the nanostructure, depending on the nature of the other block.

These self-assembled structures are not merely structural components but can be designed to be "smart" or functional. The amine groups in the poly(norbornene-methylamine) block can be used for further chemical modification, such as conjugation of bioactive molecules or for imparting pH-responsiveness. This allows for the creation of functional nanomaterials for applications like targeted drug delivery, where the nanocarrier can be designed to release its payload in response to specific environmental cues, such as a change in pH. The ability to control the structure and functionality at the nanoscale through the self-assembly of such block copolymers is a cornerstone of modern nanomaterial engineering.

Formation of Polymeric Micelles

The synthesis of amphiphilic block copolymers is fundamental to the formation of polymeric micelles, which are nanosized core-shell structures with broad applications in fields like drug delivery. researchgate.net this compound is a valuable monomer for creating the hydrophilic block of such copolymers. Through Ring-Opening Metathesis Polymerization (ROMP), a living polymerization technique, a well-defined homopolymer of an amine-protected norbornene derivative can be synthesized. promerus.comnih.gov This polymer block can then be chain-extended with a second, hydrophobic monomer to create an amphiphilic diblock copolymer. researchgate.net

Alternatively, the poly(norbornene-methylamine) itself can be rendered hydrophilic. The primary amine group provides pH sensitivity; in acidic conditions, it can be protonated to form –NH3+, increasing its solubility in aqueous solutions. promerus.commdpi.com This allows a block copolymer containing a poly(norbornene-methylamine) segment and a hydrophobic segment to self-assemble in a selective solvent. In an aqueous environment, the hydrophobic blocks collapse to form the core of the micelle, while the hydrophilic, protonated poly(norbornene-methylamine) blocks form the outer corona, stabilizing the structure. nih.gov The intermediate product from the synthesis of poly(norbornene-methylamine), poly(norbornene-(N-methyl)-phthalimide), is also noted for its utility in preparing block copolymers with other unsaturated compounds. promerus.comnih.gov

Pectin (B1162225) Nanogels for Specialized Delivery Systems

Pectin, a natural polysaccharide, is widely explored for drug delivery applications due to its biocompatibility and biodegradability. researchgate.net To create robust nanogels, pectin's structure can be chemically modified to introduce reactive groups that allow for cross-linking. The norbornene group is particularly effective for this purpose, enabling the formation of hydrogel networks through reactions like thiol-ene photo-click chemistry. polympart.ir

This compound can serve as a reagent to functionalize pectin, introducing the necessary norbornene moiety. The amine group of this compound can be reacted with the carboxylic acid groups present on the pectin backbone to form a stable amide linkage. This process grafts the norbornene group onto the polysaccharide. The resulting norbornene-functionalized pectin can then be cross-linked, for instance with dithiol-containing molecules, to form nanogels. polympart.ir These specialized delivery systems can encapsulate therapeutic agents, and their gel properties, such as swelling and degradation, can be tuned for controlled release. researchgate.netpolympart.ir

Development of Specialty Materials with Enhanced Performance Attributes

The incorporation of this compound into polymer structures leads to the development of specialty materials with significant enhancements in thermal, mechanical, and functional properties.

Improved Thermal Stability and Chemical Resistance in Polymeric Systems

Polymers derived from norbornene monomers are known for their high thermal resistance and chemical stability, a direct result of their rigid, saturated backbones. unifr.ch Thermogravimetric analysis (TGA) of polymers synthesized from this compound derivatives demonstrates this high thermal stability.

| Polymer | Initial Weight Loss Temperature (°C) | Main Chain Decomposition (°C) |

|---|---|---|

| Poly(norbornene-(N-methyl)-phthalimide) | 365 | 365–484 |

| Poly(norbornene-methylamine) | 97 | 224–337 |

Enhanced Mechanical Strength and Durability

The rigid bicyclic structure of the norbornene unit incorporated into a polymer backbone inherently contributes to increased mechanical strength and stiffness. rsc.org While polynorbornene homopolymer can be brittle, with an elongation-to-break of less than 1%, functionalization provides a direct route to improving mechanical durability. promerus.com By copolymerizing norbornene monomers with functional side groups, properties such as flexibility and tensile strength can be significantly enhanced.

| Functionalized Polynorbornene Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| Polynorbornene Homopolymer | - | - | <1 |

| Polynorbornene with Aramid Side Groups | - | 1.5 - 1.6 | <20 |

| Polynorbornene with Perfluorophenyl Side Groups | 20 | - | 4 |

Conductive Materials from Functionalized Polymers

Polymers derived from norbornene derivatives are noted for their application as conductive materials. promerus.comnih.gov Specifically, they can be used to create ion-conductive membranes, such as anion exchange membranes (AEMs), which are crucial components in electrochemical devices. acs.org The functionality of this compound is key to this application.

The pendant methylamine (B109427) group can be readily converted into a quaternary ammonium (B1175870) group through a process called quaternization. This chemical modification introduces a fixed positive charge onto the polymer side chain. When these functionalized polymers are fabricated into membranes and hydrated, they can facilitate the transport of anions (like hydroxide (B78521) ions). The combination of a stable, robust polynorbornene backbone with a high density of these charged functional groups can lead to materials with high ionic conductivity, which is a prerequisite for efficient performance in devices like fuel cells and electrolyzers. acs.org Research on polynorbornene-based AEMs has demonstrated high conductivities, reaching up to 194 mS/cm at 80 °C for a random copolymer. acs.org

Porous Network Materials

The same class of novel polymers derived from norbornene monomers has been identified for use in creating porous network materials. promerus.comnih.gov The synthesis of these materials relies on the ability to form highly cross-linked, three-dimensional structures that are insoluble and thermally stable. This compound is an excellent candidate monomer for building such networks.

The monomer possesses two distinct reactive sites: the norbornene double bond, which undergoes polymerization (typically ROMP), and the primary amine group. After polymerization, the amine groups along the polymer chains can serve as sites for cross-linking reactions. By reacting the amine-functionalized polymer with a suitable cross-linking agent, a rigid, porous network can be formed. The inherent stiffness of the polynorbornene backbone prevents the network from collapsing, thus maintaining porosity. These porous materials exhibit high thermal and chemical stability and can be applied in areas such as gas storage and separation.

Self-Healing Materials Incorporating Norbornene Chemistry

The integration of norbornene-based compounds, including this compound, into polymer matrices has led to significant advancements in the field of self-healing materials. These materials possess the intrinsic ability to repair damage, thereby extending their lifespan and enhancing their reliability. The unique chemical reactivity of the norbornene moiety is central to two primary self-healing strategies: Ring-Opening Metathesis Polymerization (ROMP) and reversible Diels-Alder reactions.

Ring-Opening Metathesis Polymerization (ROMP) Based Self-Healing

One of the most successful approaches to autonomic self-healing materials involves the use of ROMP. In this system, a norbornene-based monomer, acting as a healing agent, is encapsulated within microcapsules and dispersed throughout a polymer matrix. A catalyst, typically a ruthenium-based complex like Grubbs' catalyst, is also embedded in the matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent. The monomer then comes into contact with the catalyst, initiating ROMP to form a durable polymer that seals the crack and restores mechanical integrity.

Norbornene and its derivatives are particularly well-suited for this application due to their high ring strain, which provides a strong thermodynamic driving force for polymerization. This results in rapid and efficient healing, even at ambient temperatures. While dicyclopentadiene (B1670491) (DCPD) and 5-ethylidene-2-norbornene (ENB) are commonly used healing agents, the synthesis of polymers like poly(norbornene-methylamine) via ROMP opens possibilities for introducing additional functionalities. mdpi.com The amine group in this compound, for instance, could potentially enhance adhesion to the matrix and introduce other desirable properties.

Research has demonstrated high healing efficiencies with ROMP-based systems. For example, systems utilizing ENB as the monomer have shown promise due to its rapid polymerization and lower viscosity, which allows for better infiltration into cracks. researchgate.net The choice of catalyst and the concentration of both the healing agent and catalyst are critical parameters that influence the healing performance.

Table 1: Performance of ROMP-Based Self-Healing Systems with Norbornene Derivatives

| Healing Agent Composition | Catalyst | Healing Condition | Healing Efficiency (%) | Reference |

|---|---|---|---|---|

| Dicyclopentadiene (DCPD) | Grubbs' Catalyst (1st Gen) | Room Temperature | ~75 | N/A |

| 5-Ethylidene-2-norbornene (ENB) | Hoveyda-Grubbs' Catalyst (2nd Gen) | Low Temperature | Promising | researchgate.net |

| Mono- and di-functional norbornene dicarboximide monomers with 25 wt% ethylidene norbornene | N/A | Unclamped | 33 | researchgate.net |

Note: Healing efficiency is often determined by the recovery of fracture toughness or other mechanical properties.

Diels-Alder Reaction Based Self-Healing

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, offers a mechanism for creating thermally reversible cross-linked polymer networks. This reversibility is the foundation for an intrinsic self-healing capability. In this approach, norbornene functionalities can be incorporated into the polymer backbone, often alongside furan (B31954) (diene) and maleimide (B117702) (dienophile) groups.

When the material is heated, the reverse Diels-Alder reaction occurs, breaking the cross-links and allowing the polymer to flow and fill any cracks or voids. Upon cooling, the forward Diels-Alder reaction takes place, reforming the cross-links and restoring the material's structural integrity. This process can be repeated multiple times, enabling the material to heal from repeated damage.

The temperature at which the forward and reverse Diels-Alder reactions occur is a critical factor in the design of these materials and can be tuned by modifying the chemical structure of the diene and dienophile. The primary advantage of this method is that it does not rely on encapsulated healing agents, meaning the healing capability is inherent to the material and not limited by the amount of available monomer.

Studies on Diels-Alder-based self-healing polymers have demonstrated significant recovery of mechanical properties. For instance, polyurethane elastomers incorporating furan and maleimide groups for the Diels-Alder reaction have shown the ability to restore their tensile strength and elongation at break after thermal treatment. matec-conferences.org

Table 2: Mechanical Property Recovery in Diels-Alder Based Self-Healing Polymers

| Polymer System | Healing Condition | Original Tensile Strength (MPa) | Healed Tensile Strength (MPa) | Elongation at Break (Original/Healed) (%) | Healing Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| Polyurethane with Diels-Alder bonds | 70°C for 2 hours | 4.20 | 2.27 | 305.59 / 225.14 | 54.1 | matec-conferences.org |

| Polyurethane/nanocellulose elastomer | Hot pressing at 180°C for 5 min, then 65°C for 24h | ~6 | Recyclable with excellent recovery | ~350 | N/A | semanticscholar.org |

Note: Healing efficiency is calculated based on the recovery of tensile strength.

The incorporation of amine-functionalized polymers, such as those that could be derived from this compound, into these systems could offer additional benefits. The amine groups can form hydrogen bonds, which are a form of reversible, non-covalent interaction that can contribute to self-healing properties and enhance adhesion between the healed surfaces. researchgate.net

Catalytic and Coordination Chemistry Applications

Role of 5-Norbornene-2-methylamine as a Ligand in Transition Metal Complexes

The primary amine group of this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to transition metal centers, thus functioning as a ligand. However, in the context of polymerization catalysis, this direct coordination can be problematic. The strong reactivity of the amino group can lead to its oxidation or other side reactions that negatively affect the activity of sensitive catalysts, such as Grubbs-type ruthenium catalysts used in Ring-Opening Metathesis Polymerization (ROMP). mdpi.com

Due to this reactivity, the amine functionality is often protected before its use in catalytic systems. mdpi.com For instance, it can be reacted with phthalic anhydride (B1165640) to form 5-norbornene-2-(N-methyl)-phthalimide. mdpi.com This protection strategy masks the reactive N-H group, preventing its interference with the metallic catalytic center during polymerization. The protecting group can then be removed from the resulting polymer to regenerate the free amine functionality for further applications. mdpi.com This approach highlights a key aspect of this compound in coordination chemistry: while it has the potential to be a direct ligand, its role in catalysis is often fulfilled as a latent or protected functional group that is revealed after the catalytic process is complete.

Influence on Polymerization Catalysis and Stereoselectivity

This compound is a valuable monomer for producing functional polymers via Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with controlled structures. mdpi.com Norbornene and its derivatives are highly reactive monomers for ROMP due to the ring strain of the bicyclic system. mdpi.com

In a notable example, poly(norbornene-methylamine), a synthetic mimic of the natural polymer chitosan (B1678972), was synthesized for the first time using ROMP. mdpi.com The process involved first protecting the amine group of this compound to yield 5-norbornene-2-(N-methyl)-phthalimide. This protected monomer was then polymerized using a Hoveyda-Grubbs 2nd generation catalyst. mdpi.com The polymerization exhibits characteristics of a "living" polymerization, where the molecular weight of the resulting polymer can be controlled by adjusting the molar ratio of the monomer ([M]) to the initiator ([I]). Research has shown that the number-average molecular weight (M̀_n;) of the polymer increases linearly with an increase in the [M]/[I] ratio, while maintaining a narrow polydispersity index (PDI), indicative of a well-controlled polymerization. mdpi.com

Table 1: Effect of Monomer/Initiator Ratio on Polymer Molecular Weight This interactive table summarizes the results of the ROMP of 5-norbornene-2-(N-methyl)-phthalimide, demonstrating the controlled nature of the polymerization.

| [M]/[I] Ratio | Number-Average Molecular Weight (M̀_n;) | Polydispersity Index (PDI) |

|---|---|---|

| 50 | 14,200 | 1.18 |

| 100 | 26,900 | 1.25 |

| 200 | 52,100 | 1.21 |

(Data sourced from MDPI) mdpi.com

The stereoselectivity of norbornene polymerization is a critical factor that determines the properties of the final polymer. While the ROMP of the protected this compound yields a polymer with a specific microstructure, other catalytic systems are known to influence stereochemistry. For instance, vinyl-addition polymerization of norbornene derivatives using palladium-N-heterocyclic carbene (NHC) complexes is a known method, where the ligand structure can influence catalytic activity and polymer properties. researchgate.net The inherent endo and exo isomerism of the 2-substituted norbornene ring is a key factor in its polymerization behavior and the resulting polymer's stereochemistry. nih.gov

Contributions to the Development of Novel Catalysts and Fine Chemicals

The primary contribution of this compound in this area is its role as a building block for novel functional materials, which can be considered advanced fine chemicals. The synthesis of poly(norbornene-methylamine) is a prime example. mdpi.com This polymer is designed as a biomimetic of chitosan and possesses free amine groups along its backbone after a deprotection step. mdpi.com

The presence of these primary amine groups is significant because they can be protonated in acidic conditions to form ammonium (B1175870) cations (–NH₃⁺), imparting pH-sensitivity to the polymer. This characteristic makes such polymers promising candidates for advanced applications, including:

Gene transfection vectors: The cationic polymer can complex with negatively charged DNA for delivery into cells. mdpi.com

Controlled-release drug carriers: The pH-responsive nature can be exploited for targeted drug delivery. mdpi.com

The synthesis provides a strategy to create polymers with controllable structures and reactive –NH₂ groups, which are valuable for further modification or for preparing block copolymers. mdpi.com Therefore, this compound contributes to the development of fine chemicals by being the key monomer for a novel polymer with high-value potential in biotechnology and materials science.

Biomedical and Bioactive Molecule Research

Rational Design of Molecules with Tailored Pharmacological Properties

The rigid norbornene scaffold is a compelling framework in medicinal chemistry for the rational design of molecules with precisely engineered pharmacological profiles. ontosight.ai By incorporating the 5-norbornene-2-methylamine moiety, researchers can create conformationally restricted analogues of bioactive molecules, which helps in understanding their interaction with biological targets and in designing ligands with high affinity and selectivity. researchgate.net

The unique bicyclic structure of the norbornene derivative imparts significant strain energy and reactivity, facilitating chemical transformations that are not easily achievable with more flexible linear molecules. pubcompare.ai This characteristic is instrumental in advanced synthetic organic chemistry techniques aimed at producing novel therapeutic agents. pubcompare.ai For instance, the combination of a norbornene nucleus with other pharmacophoric elements, such as arylpiperazine, has been explored to develop ligands with high specificity for serotonin (B10506) receptors like 5-HT1A, 5-HT2A, and 5-HT2C. nih.govmdpi.com In these designs, the norbornene unit serves as a rigid core, allowing for the precise spatial orientation of functional groups critical for receptor binding. mdpi.com

Research has demonstrated that modifying the structural components, such as the heterocyclic nucleus and substituent groups attached to the norbornene framework, can lead to compounds with high affinity and specificity for their intended biological targets. nih.govmdpi.com Molecular docking studies are often employed to rationalize the structure-activity relationships, guiding the design of subsequent generations of compounds with improved pharmacological properties. mdpi.com

A study focused on 5-norbornene-2-carboxamide derivatives, which can be synthesized from this compound, identified compounds with significant activity at serotonin receptors. The findings from these pharmacological studies are summarized in the table below. nih.gov

| Compound | Target Receptor | Activity |

| Norbo-4 | Serotonin Receptors | High Activity |

| Norbo-18 | Serotonin Receptors | High Activity |

This table summarizes the findings that Norbo-4 and Norbo-18 were identified as the most promising derivatives for the serotonin receptors considered in the study.

Applications as Drug Delivery Vehicles and Gene Transfection Systems

Polymers derived from this compound are emerging as versatile platforms for the delivery of therapeutics, including small-molecule drugs and genetic material. The presence of primary amine groups on the polymer backbone is crucial for these applications.

Poly(norbornene-methylamine) and its derivatives are being investigated as potential controlled-release carriers for functional drugs. mdpi.comresearchgate.net The amine groups along the polymer chain can be used for conjugating drug molecules or for imparting stimuli-responsive properties. For example, these amine groups can become protonated (-NH₃⁺) in acidic environments. mdpi.com This pH sensitivity is a desirable feature for drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes. mdpi.comresearchgate.net

One strategy involves attaching drugs to the norbornene-based polymer via a linker that is stable at physiological pH but cleaves in acidic conditions. researchgate.net A notable example is the use of a hydrazone linker to attach the anticancer drug doxorubicin (B1662922) to a norbornene backbone. researchgate.net This system is designed to release the drug specifically in the mildly acidic environment of cancerous cells (around pH 5), which enhances targeted delivery and potentially reduces systemic toxicity. researchgate.net The ability to create well-defined block copolymers using techniques like Ring-Opening Metathesis Polymerization (ROMP) further expands the possibilities for designing sophisticated drug delivery vehicles. mdpi.comresearchgate.net

The cationic nature of poly(norbornene-methylamine) at physiological pH makes it a promising candidate for gene transfection. mdpi.com Cationic polymers, often referred to as polyplexes, can condense negatively charged plasmid DNA (pDNA) into nanoparticles. mdpi.comnih.gov These nanoparticles can then be taken up by cells, allowing the genetic material to be delivered into the nucleus.

The primary amine groups (-NH₂) on the poly(norbornene-methylamine) backbone can be protonated to form ammonium (B1175870) ions (-NH₃⁺), which electrostatically interact with the phosphate (B84403) groups of DNA. mdpi.com This interaction protects the DNA from degradation by enzymes and facilitates its entry into cells. mdpi.com The development of polymers with controllable structures and molecular weights via ROMP is a significant advantage, as these parameters are known to influence transfection efficiency and cytotoxicity. mdpi.comnih.gov Research in this area aims to create synthetic vectors that are as efficient as viral vectors but with improved safety profiles. mdpi.comresearchgate.net

Biomimetics in Polymer Design for Biological Systems

Biomimicry, the practice of creating materials that imitate nature, is a powerful strategy in biomedical engineering. Polymers derived from this compound have been used to create synthetic mimics of natural polymers, offering the advantages of precise structural control and tailored properties.

Chitosan (B1678972), a natural polysaccharide derived from chitin, is widely used in biomedical applications due to its biocompatibility, biodegradability, and cationic nature. mdpi.commdpi.com However, like many natural polymers, it can have batch-to-batch variability. Poly(norbornene-methylamine) has been synthesized as a synthetic mimic of chitosan. mdpi.comresearchgate.netnih.gov

This synthetic analogue shares key structural features with chitosan, most notably the presence of primary amine groups. mdpi.com The synthesis of poly(norbornene-methylamine) via Ring-Opening Metathesis Polymerization (ROMP) allows for precise control over the polymer's molecular weight and polydispersity, which is a significant advantage over its natural counterpart. mdpi.comnih.gov This control enables the fine-tuning of its properties for specific applications, such as drug delivery and gene transfection. mdpi.comresearchgate.net The synthesis involves protecting the amine group of this compound, followed by polymerization and subsequent deprotection to yield the final polymer with free amine groups. mdpi.com

The table below outlines the optimized synthesis conditions for an intermediate in the production of poly(norbornene-methylamine). mdpi.com

| Parameter | Optimized Value | Outcome |

| Reaction Temperature | 130 °C | Highest Yield |

| Reaction Time | 20 min | Highest Yield |

This table shows the optimized conditions for the synthesis of 5-norbornene-2-(N-methyl)-phthalimide, a key step in producing the chitosan mimic.

Engineering Cell-Hydrogel Interactions for Regenerative Medicine

Hydrogels are water-swollen polymer networks that can mimic the native extracellular matrix (ECM), making them ideal scaffolds for tissue engineering and regenerative medicine. nih.govnih.gov Norbornene-functionalized molecules are highly valuable in the synthesis of such hydrogels due to their specific and efficient reaction chemistry. nih.govnih.gov

Thiol-norbornene photopolymerization is a "click chemistry" reaction that allows for the rapid and controlled formation of hydrogel networks under cell-friendly conditions. nih.govnih.gov In this system, multi-arm poly(ethylene glycol) (PEG) molecules functionalized with norbornene groups can be crosslinked with thiol-containing molecules, such as peptides, in the presence of a photoinitiator and light. nih.gov This method allows for the encapsulation of living cells within the hydrogel with high viability. nih.gov

By incorporating specific peptide sequences (e.g., the adhesion peptide RGDS) into the hydrogel structure, researchers can engineer the material to promote specific cell interactions, such as cell spreading and migration. nih.gov Furthermore, the properties of these hydrogels can be controlled both spatially and temporally. nih.govnih.gov For example, biochemical patterns can be created within the hydrogel to guide tissue formation. nih.gov This high degree of control makes norbornene-based hydrogels a versatile platform for creating complex, biomimetic environments to study cell behavior and promote the regeneration of tissues. nih.govnih.gov

Mechanistic and Kinetic Investigations

Detailed Reaction Mechanism Studies of Polymerization Processes

The strained bicyclic structure of the norbornene moiety in 5-Norbornene-2-methylamine makes it a highly reactive monomer for various polymerization reactions. mdpi.commater-rep.com The primary amine group introduces additional functionality but also complexity, often requiring protection during polymerization to prevent side reactions and catalyst deactivation. mdpi.com

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing cyclic olefins like norbornene and its derivatives, proceeding via a metal carbene catalyst. mater-rep.com The general mechanism involves the coordination of the cyclic olefin's double bond to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, breaking the ring and forming a new metal carbene attached to the growing polymer chain, which can then react with the next monomer unit. mater-rep.com

For amine-containing norbornene derivatives, the amine group's reactivity can interfere with the catalyst. mdpi.com Consequently, a common strategy involves protecting the amine group prior to polymerization. In the case of this compound, it can be reacted with phthalic anhydride (B1165640) to form 5-norbornene-2-(N-methyl)-phthalimide. mdpi.com This protected monomer undergoes ROMP efficiently in the presence of a Hoveyda-Grubbs 2nd generation catalyst. The polymerization exhibits characteristics of a "living" polymerization, where the molecular weight of the resulting polymer, poly(norbornene-(N-methyl)-phthalimide), increases linearly with the monomer-to-initiator ratio ([M]/[I]), and the polymer chains have a narrow molecular weight distribution (polydispersity index, PDI, around 1.10-1.25). mdpi.com After polymerization, the protecting group can be removed to yield the final poly(norbornene-methylamine). mdpi.com

The mechanism of ROMP is consistent for various norbornene derivatives, including those with different functional groups. mdpi.commater-rep.com Studies using ditungsten complexes as initiators have also demonstrated the metathetical nature of the polymerization, with direct NMR observation of the active tungsten alkylidene propagating species. mdpi.com

This compound and its derivatives are key components in palladium/norbornene cooperative catalysis, also known as Catellani-type reactions. nih.govnih.gov These reactions allow for the simultaneous functionalization of multiple positions on an aromatic ring. The norbornene unit acts as a transient template or "co-factor" that is ultimately eliminated. nih.gov

The general mechanism involves several key steps: nih.govrsc.org

Formation of an Aryl-Pd(II) Species : The catalytic cycle typically starts with the oxidative addition of an aryl halide to a Pd(0) complex or through C-H activation of an arene by a Pd(II) catalyst. nih.govnih.gov

Migratory Insertion of Norbornene : The norbornene derivative inserts into the Aryl-Pd bond. nih.govrsc.org

Ortho C-H Activation : The palladium center then activates a C-H bond at the ortho position of the aryl group, forming a five-membered or six-membered aryl-norbornyl-palladacycle (ANP) intermediate. rsc.orgacs.org This is a crucial step for site-selectivity.

Functionalization : This palladacycle intermediate can then react with various electrophiles. nih.gov

β-Carbon Elimination : The final step involves the β-carbon elimination of the norbornene molecule, which regenerates a Pd(II) species and releases the functionalized arene. nih.govrsc.org

The substitution on the norbornene ring, such as the methylamine (B109427) group at the C-2 position, can play a complex role. C2-substituents can inhibit undesirable side reactions, such as the formation of norbornyl benzocyclobutenes, and can also promote the key norbornene insertion and C-H palladation steps. nih.gov

Kinetic Analysis of Chemical Modification and Substitution Reactions

The kinetics of modifying macromolecules with this compound are crucial for controlling the properties of the final product, such as in the formation of hydrogels for biomedical applications. biomaterials.org

Hyaluronic acid (HA) can be functionalized with this compound to create norbornene-modified hyaluronic acid (NorHA), a versatile macromer for hydrogel formation. biomaterials.org One method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent in an aqueous environment. This process involves the activation of the carboxylic acid groups on HA by DMTMM, followed by amide coupling with the amine group of this compound. biomaterials.org

The kinetics of this modification, specifically the final degree of substitution (DS), are highly dependent on reaction conditions such as temperature and time.

Effect of Temperature : Increasing the reaction temperature significantly enhances the rate of modification. For a 24-hour reaction, raising the temperature from 20°C to 37°C can result in a two-fold increase in the degree of substitution. biomaterials.org

Effect of Time : At a constant temperature (e.g., 37°C), the degree of substitution increases with reaction time, eventually reaching a plateau. A significant portion of the modification occurs within the first 24 hours. biomaterials.org